molecular formula C13H12ClN3O3S B4539733 ETHYL ({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)FORMATE

ETHYL ({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)FORMATE

Cat. No.: B4539733
M. Wt: 325.77 g/mol
InChI Key: QFMOHJFXVMEAAY-UHFFFAOYSA-N
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Description

ETHYL ({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)FORMATE is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-chlorophenyl group, a thiadiazole ring, and an ethyl carbamoyl formate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL ({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)FORMATE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazide and carboxylic acids under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through nucleophilic substitution reactions using 4-chlorobenzyl chloride and a suitable nucleophile.

    Formation of the Carbamoyl Formate Moiety: The ethyl carbamoyl formate moiety can be introduced by reacting the intermediate compound with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL ({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)FORMATE undergoes various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

ETHYL ({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)FORMATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of ETHYL ({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)FORMATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar thiadiazole structure but with a thiol group.

    4-Chlorophenyl-1,3,4-thiadiazole-2-amine: Similar structure with an amine group instead of the carbamoyl formate moiety.

Uniqueness

ETHYL ({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)FORMATE is unique due to the presence of the ethyl carbamoyl formate moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-[[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c1-2-20-12(19)11(18)15-13-17-16-10(21-13)7-8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMOHJFXVMEAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL ({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)FORMATE
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ETHYL ({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)FORMATE
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ETHYL ({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)FORMATE
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ETHYL ({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)FORMATE
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ETHYL ({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)FORMATE
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ETHYL ({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)FORMATE

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